3-[(1R)-1-[[7-[4-[1-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1R)-1-[[7-[4-[1-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[55]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile is a complex organic compound with a multifaceted structure
Preparation Methods
The synthesis of 3-[(1R)-1-[[7-[4-[1-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile involves several steps. The synthetic route typically includes the following stages:
Formation of the diazinan-1-yl benzoyl intermediate: This step involves the reaction of 4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid with appropriate reagents to form the intermediate.
Construction of the azaspiro[5.5]undecane core: This involves the cyclization of the intermediate with suitable reagents to form the azaspiro core.
Attachment of the piperidine and piperazine rings: The intermediate is further reacted with piperidine and piperazine derivatives to form the desired structure.
Final coupling and purification: The final product is obtained through coupling reactions and purified using chromatographic techniques.
Chemical Reactions Analysis
3-[(1R)-1-[[7-[4-[1-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and piperazine moieties.
Coupling Reactions: These reactions are essential for the final steps of the synthesis, involving the coupling of different intermediates to form the final product.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[(1R)-1-[[7-[4-[1-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and receptors.
Comparison with Similar Compounds
When compared to similar compounds, 3-[(1R)-1-[[7-[4-[1-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile stands out due to its unique structural features and potential applications. Similar compounds include:
4,4’-Difluorobenzophenone: Known for its use in high-performance polymers.
Noble gas compounds: These compounds, although chemically different, share some similarities in their complex structures.
Properties
Molecular Formula |
C50H60ClN11O4 |
---|---|
Molecular Weight |
914.5 g/mol |
IUPAC Name |
3-[(1R)-1-[[7-[4-[1-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile |
InChI |
InChI=1S/C50H60ClN11O4/c1-32-38(29-52)5-4-6-39(32)33(2)54-46-40-28-44(53-30-41(40)34(3)56-57-46)59-23-25-61(26-24-59)47(64)36-11-18-58(19-12-36)31-35-9-14-50(15-10-35)16-21-60(22-17-50)48(65)37-7-8-42(51)43(27-37)62-20-13-45(63)55-49(62)66/h4-8,27-28,30,33,35-36H,9-26,31H2,1-3H3,(H,54,57)(H,55,63,66)/t33-/m1/s1 |
InChI Key |
KBCQCVJMVHCNQU-MGBGTMOVSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1[C@@H](C)NC2=NN=C(C3=CN=C(C=C32)N4CCN(CC4)C(=O)C5CCN(CC5)CC6CCC7(CC6)CCN(CC7)C(=O)C8=CC(=C(C=C8)Cl)N9CCC(=O)NC9=O)C)C#N |
Canonical SMILES |
CC1=C(C=CC=C1C(C)NC2=NN=C(C3=CN=C(C=C32)N4CCN(CC4)C(=O)C5CCN(CC5)CC6CCC7(CC6)CCN(CC7)C(=O)C8=CC(=C(C=C8)Cl)N9CCC(=O)NC9=O)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.